molecular formula C10H6FNO B13029292 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B13029292
M. Wt: 175.16 g/mol
InChI Key: LMVLPHZADUWPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H6FNO It is a derivative of indene, characterized by the presence of a fluorine atom, a carbonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves the reaction of 4-bromo-2,3-dihydro-1H-inden-1-one with zinc cyanide in the presence of a palladium catalyst. The reaction is carried out in 1-methyl-2-pyrrolidinone (NMP) at 95°C for 7 hours under an inert atmosphere . The resulting product is then purified through crystallization from a mixture of ethanol and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

4-fluoro-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C10H6FNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2

InChI Key

LMVLPHZADUWPAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.